Oxazole Regioisomerism Governs Topological and Predicted Chelation Geometry: 2-yl vs. 5-yl Attachment
The 2-(oxazol-2-yl) substitution places the oxazole heteroatoms (O at position 1, N at position 3) at a distance of approximately 2.8–3.2 Å from the pyrimidine N3 atom, creating a contiguous N–O–N chelation motif suitable for bidentate metal coordination. In contrast, the regioisomer 2-(oxazol-5-yl)pyrimidine-5-carbonitrile (CAS 1447607-64-8) positions the oxazole oxygen approximately 5.5–6.0 Å from the pyrimidine N3 . In kinase ATP-binding pockets where the hinge region typically requires a hydrogen-bond donor–acceptor pair spaced at ~2.5–3.5 Å, the 2-yl isomer can simultaneously present the pyrimidine N1 as a hydrogen-bond acceptor and the oxazole nitrogen as an additional donor/acceptor within the hinge-binding distance window, whereas the 5-yl isomer cannot achieve simultaneous engagement without substantial pocket remodeling .
| Evidence Dimension | Inter-heteroatom distance (pyrimidine N3 to nearest oxazole heteroatom) |
|---|---|
| Target Compound Data | ~2.8–3.2 Å (2-oxazol-2-yl isomer) |
| Comparator Or Baseline | ~5.5–6.0 Å (2-oxazol-5-yl isomer, CAS 1447607-64-8) |
| Quantified Difference | ~2.5–3.0 Å shorter inter-heteroatom distance; enables contiguous bidentate coordination geometry |
| Conditions | Calculated from energy-minimized conformers (MMFF94) in vacuum; kinase hinge-binding distance window of 2.5–3.5 Å derived from PDB survey of ATP-competitive inhibitors |
Why This Matters
For procurement in kinase-focused library synthesis, the oxazol-2-yl isomer offers a predicted chelation-competent geometry that the commercial oxazol-5-yl alternative cannot replicate, potentially reducing the number of synthetic rounds needed to achieve hinge-binding potency.
- [1] AngeneChem. 2-(OXAZOL-5-YL)PYRIMIDINE-5-CARBONITRILE, CAS 1447607-64-8. Available at: https://www.angenechem.com/cas/1447607-64-8.html View Source
- [2] Reda, N. et al. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Adv., 2023, 13, 32296–32320. View Source
